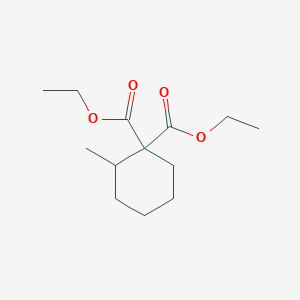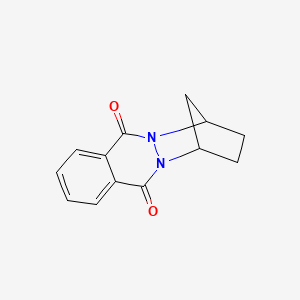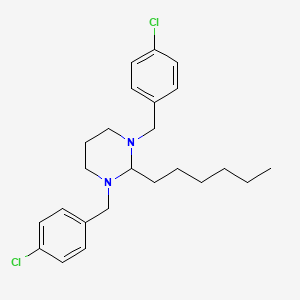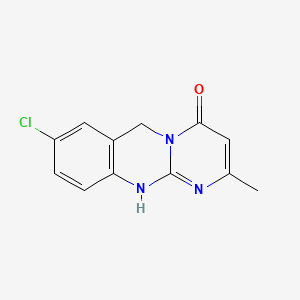![molecular formula C29H19BrN2 B12812506 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrazolo[5,1-a]isoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium (II) catalysts in the presence of copper (II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper (II) acetate and silver salt but in the presence of a carboxylate ligand under air .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Biology: The compound exhibits biological activities such as anti-inflammatory and anti-hyperglycemic effects.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially treat certain neurological disorders . Additionally, as a CDC25B inhibitor, it can interfere with cell cycle regulation, which may have implications in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against HSV-1 and HSV-2.
Pyrazolopyrimidines: Known for their bioactivity, including anti-inflammatory and anti-cancer properties.
Pyrazolopyridines: Display various biological activities, including acting as melatonin receptor ligands.
Uniqueness
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring fused with an isoquinoline moiety allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C29H19BrN2 |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C29H19BrN2/c30-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)29-27(21-9-3-1-4-10-21)28(31-32(26)29)22-11-5-2-6-12-22/h1-19H |
Clave InChI |
FGYUJXDFOXDSHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C=C(N3N=C2C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
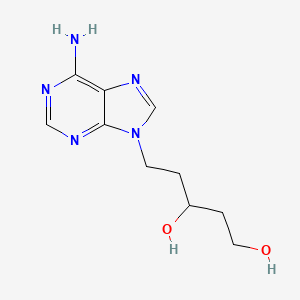
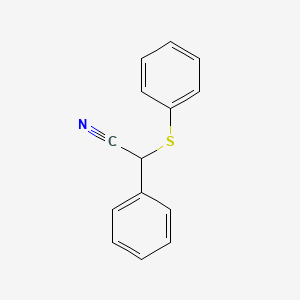

![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
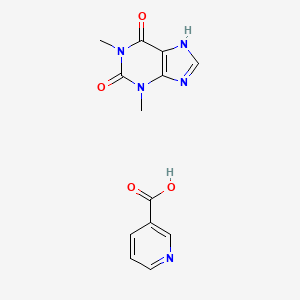

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
